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Compound of Interest

Compound Name:
5-Bromo-4-methyl-2-

(trifluoromethyl)pyridine

Cat. No.: B1532880 Get Quote

An In-Depth Technical Guide to 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine (CAS:

1010422-51-1)

Section 1: Executive Summary
This guide provides a comprehensive technical overview of 5-Bromo-4-methyl-2-
(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest to the

pharmaceutical and chemical synthesis sectors. The document details its core chemical

structure, physicochemical properties, spectroscopic signature, and strategic importance as a

versatile building block. Emphasis is placed on its reactivity, particularly the utility of the

bromine atom as a synthetic handle for advanced molecular construction via cross-coupling

reactions. Detailed protocols and mechanistic insights are provided to equip researchers,

chemists, and drug development professionals with the practical knowledge required for its

effective application.

Section 2: Molecular Overview and Physicochemical
Properties
5-Bromo-4-methyl-2-(trifluoromethyl)pyridine is a substituted pyridine featuring three key

functional groups that dictate its chemical behavior: the electron-deficient pyridine ring, an

electron-withdrawing trifluoromethyl group at the 2-position, and a bromine atom at the 5-

position, which serves as a primary site for chemical modification.
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Chemical Structure
The structural arrangement of the substituents on the pyridine core creates a unique electronic

and steric profile, making it a valuable intermediate in organic synthesis.

Caption: Chemical structure of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine.

Physicochemical and Safety Data
The compound is typically a liquid under standard conditions and requires careful handling due

to its potential hazards.

Property Value Source

CAS Number 1010422-51-1 [1][2]

Molecular Formula C₇H₅BrF₃N [2]

Molecular Weight 240.02 g/mol [2]

Physical Form Liquid

Boiling Point 203°C at 760 mmHg

Flash Point 76°C

InChI Key
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Safety Information Details Source

Signal Word Warning

Pictograms GHS07 (Harmful)

Hazard Statements

H302, H315, H319, H335

(Harmful if swallowed, Causes

skin irritation, Causes serious

eye irritation, May cause

respiratory irritation)

Precautionary Statements

P261, P305+P351+P338

(Avoid breathing

dust/fume/gas/mist/vapors/spr

ay. IF IN EYES: Rinse

cautiously with water for

several minutes. Remove

contact lenses, if present and

easy to do. Continue rinsing.)

Section 3: The Trifluoromethylpyridine Scaffold: A
Cornerstone in Medicinal Chemistry
The strategic value of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine in drug discovery stems

from the synergistic contributions of its constituent parts.

Trifluoromethyl Group (-CF₃): The incorporation of a -CF₃ group is a well-established

strategy in medicinal chemistry to enhance a drug candidate's metabolic stability,

bioavailability, and binding affinity.[3] Its high electronegativity and lipophilicity can

significantly alter the pharmacokinetic and pharmacodynamic properties of the parent

molecule.[3]

Pyridine Core: The pyridine ring is a privileged scaffold, frequently found in biologically active

compounds and approved pharmaceuticals.[3] It can engage in hydrogen bonding and other

non-covalent interactions with biological targets.
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Bromo Substituent (-Br): The bromine atom at the 5-position is not merely a substituent; it is

a versatile synthetic handle. It provides a reactive site for palladium-catalyzed cross-coupling

reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the

facile construction of complex molecular architectures.[3][4][5]

This combination makes the molecule an ideal starting point for library synthesis and lead

optimization campaigns, particularly in the development of kinase inhibitors and other targeted

therapies.[6][7]

Section 4: Spectroscopic Characterization
A comprehensive spectroscopic analysis is crucial for confirming the identity and purity of 5-
Bromo-4-methyl-2-(trifluoromethyl)pyridine. While specific spectra for this exact isomer are

proprietary, a competent chemist can predict the key features based on its structure and data

from analogous compounds.[8]
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Spectroscopy Expected Features

¹H NMR

- Two singlets in the aromatic region (approx.

7.5-8.8 ppm) corresponding to the two protons

on the pyridine ring. - A singlet in the aliphatic

region (approx. 2.2-2.6 ppm) for the methyl

group protons. The exact shifts will be

influenced by the electronic effects of the bromo

and trifluoromethyl groups.

¹³C NMR

- Resonances for the five distinct pyridine ring

carbons. The carbon attached to the -CF₃ group

will appear as a quartet due to C-F coupling. - A

resonance for the methyl carbon.

¹⁹F NMR

- A sharp singlet around -60 to -70 ppm,

characteristic of a pyridine-2-yl-CF₃ group.[9]

This is a definitive test for the presence and

electronic environment of the trifluoromethyl

group.

Mass Spec (MS)

- A molecular ion peak (M⁺) and a characteristic

M+2 peak of nearly equal intensity, which is the

isotopic signature of a molecule containing one

bromine atom.

Section 5: Synthetic Strategies and Methodologies
The synthesis of substituted trifluoromethylpyridines can be approached in several ways,

typically involving either the construction of the pyridine ring with the trifluoromethyl group

already present or the introduction of the -CF₃ group onto a pre-existing pyridine scaffold.[10] A

plausible retrosynthetic approach for 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine is

outlined below.

Retrosynthetic Analysis Workflow
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Caption: Retrosynthetic analysis for 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine.

Proposed Synthetic Protocol: Bromination
This protocol details the final, critical step: the regioselective bromination of a precursor. The

choice of brominating agent and reaction conditions is paramount to achieving the desired 5-

bromo isomer.

Reaction:4-Methyl-2-(trifluoromethyl)pyridine → 5-Bromo-4-methyl-2-
(trifluoromethyl)pyridine

Rationale: Direct bromination of the pyridine ring is an electrophilic aromatic substitution. The

directing effects of the existing substituents and the reaction conditions must be carefully

controlled. Using a strong acid medium can protonate the pyridine nitrogen, further deactivating

the ring, but also influencing the position of substitution.

Step-by-Step Methodology:
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Preparation: To a stirred solution of 2-methoxy-3-(trifluoromethyl)pyridine (1.0 eq) in

trifluoroacetic acid (TFA), add 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)

(1.3 eq) portion-wise at room temperature under an inert argon atmosphere.[11]

Reaction: Stir the resulting mixture at room temperature for 18-24 hours.[11] Monitor the

reaction progress by thin-layer chromatography (TLC) or LC-MS.

Work-up: Upon completion, carefully remove the TFA by distillation under reduced pressure.

[11]

Extraction: Suspend the residue in a suitable organic solvent like tert-butyl methyl ether and

filter to remove any solid byproducts.[11]

Purification: Wash the filtrate with a saturated sodium bicarbonate solution, then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Final Purification: Purify the crude product by column chromatography on silica gel using a

heptane/ethyl acetate gradient to yield the pure 5-bromo-2-methoxy-3-

(trifluoromethyl)pyridine as a colorless oil.[11]

Section 6: Chemical Reactivity and Derivatization
Potential
The primary utility of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine in synthetic chemistry

lies in its capacity to undergo palladium-catalyzed cross-coupling reactions at the C-Br bond.

This allows for the efficient formation of C-C, C-N, and C-O bonds, providing access to a vast

chemical space.

5-Bromo-4-methyl-2-(trifluoromethyl)pyridine

Aryl/Heteroaryl Substituted Product

Suzuki Coupling
[Ar-B(OH)₂, Pd catalyst, Base]

Amine/Amide Substituted Product

Buchwald-Hartwig Amination
[R₂NH, Pd catalyst, Base]

Alkynyl Substituted Product

Sonogashira Coupling
[Alkyne, Pd/Cu catalyst, Base]
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Caption: Key derivatization pathways via palladium-catalyzed cross-coupling.

Protocol Example: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust, self-validating method for C-C bond formation, a cornerstone

reaction in modern drug discovery.[6]

Reaction:5-Bromo-4-methyl-2-(trifluoromethyl)pyridine + Arylboronic acid → 5-Aryl-4-

methyl-2-(trifluoromethyl)pyridine

Rationale: The Suzuki reaction is chosen for its functional group tolerance, mild reaction

conditions, and the commercial availability of a wide array of boronic acids.[6] A palladium

catalyst, typically with a phosphine ligand, and a base are required to facilitate the catalytic

cycle.

Step-by-Step Methodology:

Reagent Setup: To a reaction vessel, add 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine
(1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05

eq), and a base like potassium carbonate (2.0 eq).[4]

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1

ratio).

Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

Heating: Heat the reaction mixture to 80-100°C and stir until the starting material is

consumed (monitor by TLC or LC-MS).

Cooling & Quenching: Cool the reaction to room temperature and quench with water.

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three

times. Combine the organic layers.

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the resulting crude product via flash column chromatography on silica gel

to obtain the desired biaryl product.

Section 7: Applications in Drug Discovery and
Materials Science
The primary application of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine is as a crucial

intermediate in the synthesis of novel therapeutic agents.[5] Its scaffold is prevalent in

molecules designed as:

Kinase Inhibitors: Many small-molecule kinase inhibitors utilize substituted pyridine cores to

target the ATP-binding site of kinases involved in cancer and inflammatory diseases.[7]

Agrochemicals: The trifluoromethylpyridine motif is also found in modern herbicides and

pesticides, where the -CF₃ group contributes to potency and stability.[10]

Materials Science: The unique electronic properties imparted by the fluorinated pyridine ring

make such compounds interesting for research into novel organic electronic devices and

functional materials.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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